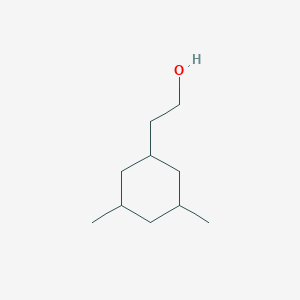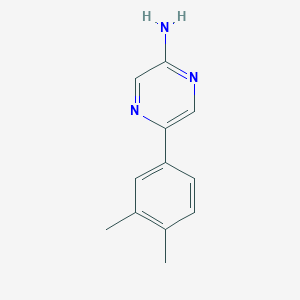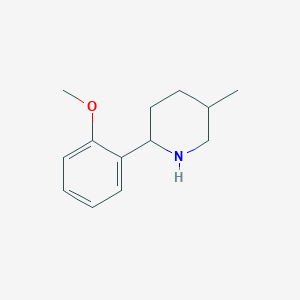
2-Chloro-4-(ethylsulfanyl)pyridine
Overview
Description
Scientific Research Applications
Antimicrobial Drug Synthesis
2-Chloro-4-(ethylsulfanyl)pyridine: is a key precursor in the synthesis of N-substituted 4-ethylsulfanyl-2-pyridones . These compounds have shown significant promise as antimicrobial agents. Researchers have synthesized a variety of these compounds and evaluated their effectiveness against multiple bacterial and fungal strains. The results indicated that certain derivatives exhibited excellent activities, outperforming other synthesized compounds and even some standard drugs .
Antifungal Applications
The derivatives of 2-Chloro-4-(ethylsulfanyl)pyridine have been tested for their antifungal properties. The development of new antifungal drugs is crucial, especially in the face of increasing drug resistance. The synthesized pyridones have potential applications in treating fungal infections, offering a new avenue for pharmaceutical development .
Chemotherapeutic Research
Compounds derived from 2-Chloro-4-(ethylsulfanyl)pyridine have garnered interest from organizations like the NIH and NIAID for their potential as chemotherapeutic agents. The research focuses on exploring new molecular mechanisms and utilizing these compounds as promising candidates for cancer treatment .
Antimetabolic Agent Development
The synthesized pyridones from 2-Chloro-4-(ethylsulfanyl)pyridine are being studied as antimetabolic agents. These agents can interfere with metabolic processes in pathogens, making them effective in combating diseases that require novel treatment strategies .
Innovative Synthetic Methods
Researchers have developed innovative synthetic methods using 2-Chloro-4-(ethylsulfanyl)pyridine to prepare azoloazines. These methods contribute to the broader field of medicinal chemistry by providing new pathways for drug synthesis and development .
Biochemical Research
Derivatives of 2-Chloro-4-(ethylsulfanyl)pyridine are important in biochemical reactions as antimetabolic agents. Their role in these reactions is vital for understanding various biological processes and could lead to the discovery of new biochemical pathways .
properties
IUPAC Name |
2-chloro-4-ethylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS/c1-2-10-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUVTUGAHRYKMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(ethylsulfanyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Cyanospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1455793.png)





![1-[(3-Methylphenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1455801.png)
![1-[(1H-pyrazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1455803.png)